molecular formula C8H16ClNO2 B3256520 Methyl 2-methyl-piperidine-3-carboxylate hydrochloride CAS No. 272767-56-3

Methyl 2-methyl-piperidine-3-carboxylate hydrochloride

Cat. No. B3256520
CAS RN: 272767-56-3
M. Wt: 193.67 g/mol
InChI Key: VPKPUDLZDYZDRS-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-piperidine-3-carboxylate hydrochloride” is a chemical compound. It is a hydrochloride salt of methyl piperidine-3-carboxylate . The IUPAC name of this compound is methyl (3R)-3-piperidinecarboxylate hydrochloride . The CAS Number is 1255651-12-7 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-piperidine-3-carboxylate hydrochloride” is C7H13NO2 . The molecular weight is 179.65 . The InChI Code is 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 .


Physical And Chemical Properties Analysis

“Methyl 2-methyl-piperidine-3-carboxylate hydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis

One study discusses the synthesis and properties of various methyl dihydropyridine carboxylates, focusing on their reactivity and potential biological activities. The introduction of a 3COOMe group instead of a 3-CN group in the dihydropyridine skeleton was found to increase the solubility and lipophilicity, potentially enhancing biological investigation (Krauze et al., 2005).

Cancer Research

Another application is in cancer research, where derivatives of the compound, specifically focusing on its piperidine and carboxylic acid components, are being explored for their potential as Aurora kinase inhibitors. These compounds may be useful in treating cancer by inhibiting Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Heterocyclic Amino Acids

Research has also been conducted on the synthesis and characterization of novel methyl piperidinyl-pyrazole carboxylates. These compounds are developed as novel heterocyclic amino acids, providing building blocks for further chemical synthesis (Matulevičiūtė et al., 2021).

Polysubstituted Piperidines

There is a study on the asymmetric synthesis of trisubstituted piperidines, starting from Baylis–Hillman adducts. This synthesis pathway offers a method for creating biologically interesting polysubstituted piperidines, demonstrating the compound's versatility in synthesizing complex structures (Salgado et al., 2019).

CO2 Absorption Studies

Another important application is in the field of CO2 capture, where the effect of molecular structural variations on CO2 absorption characteristics of heterocyclic amines, including those related to methyl 2-methyl-piperidine-3-carboxylate hydrochloride, was studied. These findings have implications for environmental chemistry and CO2 sequestration technologies (Robinson et al., 2011).

Safety and Hazards

“Methyl 2-methyl-piperidine-3-carboxylate hydrochloride” has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Piperidines, including “Methyl 2-methyl-piperidine-3-carboxylate hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . These papers cover various aspects of piperidines, including their synthesis, functionalization, and pharmacological application .

properties

IUPAC Name

methyl 2-methylpiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-7(8(10)11-2)4-3-5-9-6;/h6-7,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKPUDLZDYZDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylpiperidine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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